molecular formula C12H16FNO B1488424 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine CAS No. 2098078-28-3

3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine

Cat. No. B1488424
CAS RN: 2098078-28-3
M. Wt: 209.26 g/mol
InChI Key: MBTFJWPNHRSPBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine, also known as FMMP, is a synthetic compound belonging to the pyrrolidine family of compounds. It is a fluorinated derivative of the naturally occurring pyrrolidine alkaloid, and is an important intermediate in the synthesis of various drugs and other compounds. FMMP has been widely studied for its potential applications in medicinal chemistry, pharmaceuticals, and other areas of biochemistry and chemistry. In

Scientific Research Applications

Organic Synthesis

  • Pyrrolidine derivatives are pivotal in the synthesis of complex molecules, serving as key intermediates. For instance, the synthesis of 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones involves reactions that afford compounds used in medicinal chemistry and agrochemical development (Ghelfi et al., 2003).

Sensor Development

  • Pyrrolidine derivatives have been employed in the design of fluorescent sensors and chemosensors for metal ions, showcasing their role in environmental monitoring and analytical chemistry. For example, a pyrrolidine constrained bipyridyl-dansyl conjugate serves as a selective sensor for Al(3+) ions, illustrating the versatility of pyrrolidine derivatives in sensor applications (Maity & Govindaraju, 2010).

Material Science

  • In material science, pyrrolidine derivatives contribute to the development of organic crystals with metallic luster, highlighting their potential in creating new materials with unique optical properties. The formation of metal-lustrous organic crystals from pyrrolidine derivatives indicates the potential for applications in decorative coatings and electronic displays (Ogura et al., 2006).

Mechanism of Action

properties

IUPAC Name

3-(fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c1-15-11-4-2-9(3-5-11)12-8-14-7-10(12)6-13/h2-5,10,12,14H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTFJWPNHRSPBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CNCC2CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine
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3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine
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Reactant of Route 5
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Reactant of Route 6
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